Nw-hydroxyl-L-arginine dihydrochloride
Description
Nω-Hydroxy-L-arginine dihydrochloride is a modified amino acid derivative derived from L-arginine, featuring a hydroxyl group (-OH) attached to the terminal (ω) nitrogen of its guanidinium side chain and two hydrochloride counterions.
Properties
Molecular Formula |
C6H16Cl2N4O3 |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N4O3.2ClH/c7-4(5(11)12)2-1-3-9-6(8)10-13;;/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);2*1H |
InChI Key |
NWITUXDOZKXKLL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NO.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nw-hydroxyl-L-arginine dihydrochloride typically involves the hydroxylation of L-arginine. One common method includes the reaction of L-arginine with hydroxylamine under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous solution at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Nw-hydroxyl-L-arginine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide, a key signaling molecule.
Reduction: The compound can be reduced back to L-arginine under specific conditions.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: L-arginine.
Substitution: Derivatives of L-arginine with different functional groups.
Scientific Research Applications
Nw-hydroxyl-L-arginine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nitric oxide and other nitrogen-containing compounds.
Biology: Studied for its role in the biosynthesis of nitric oxide and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, due to its ability to induce vasorelaxation.
Industry: Utilized in the production of nitric oxide donors and other related compounds
Mechanism of Action
The primary mechanism of action of Nw-hydroxyl-L-arginine dihydrochloride involves its conversion to nitric oxide. This process is catalyzed by the enzyme nitric oxide synthase, which hydroxylates L-arginine to form Nw-hydroxyl-L-arginine, and subsequently oxidizes it to produce nitric oxide. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects such as vasodilation .
Comparison with Similar Compounds
Arginine-Based Surfactants: ALA and ALE Dihydrochloride Salts
Compounds :
Key Differences :
| Property | ALA | ALE | Nω-Hydroxy-L-Arginine Dihydrochloride |
|---|---|---|---|
| Functional Group | Amide linker | Ester linker | Hydroxylated guanidinium |
| Molecular Weight | ~429.43 g/mol | ~445.43 g/mol | Not specified in evidence |
| Application | Biocompatible surfactant | Drug delivery surfactant | Presumed biomedical applications |
| Biological Interaction | Stabilizes lipid membranes | Faster biodegradability | Likely interacts with nitric oxide pathways |
ALA and ALE exhibit distinct membrane interactions due to their linker groups, with ALA showing stronger membrane stabilization .
N-[3-Alkyl Oxy-2-Hydroxypropyl]-L-Arginine Hydrochloride
Structure : Contains alkyl chains (C12/C14) and a 2-hydroxypropyl group attached to the arginine backbone .
Comparison :
| Property | N-[3-Alkyl...] Hydrochloride | Nω-Hydroxy-L-Arginine Dihydrochloride |
|---|---|---|
| Functional Groups | Alkyl, oxy-hydroxypropyl | Hydroxylated guanidinium |
| Purity Standards | ≤20 ppm heavy metals | Not specified |
| Application | Cosmetic ingredient | Presumed pharmaceuticals |
| Identification | IR absorbance at 1115 cm⁻¹ | Likely distinct spectral features |
The alkylated derivative is formulated as a cosmetic ingredient with strict purity requirements, whereas the hydroxylated arginine derivative may prioritize biomedical efficacy over industrial purity .
Nα-Acetyl-L-Arginine Dihydrate
Structure: Acetylated α-amino group and dihydrate crystal form .
Comparison :
| Property | Nα-Acetyl-L-Arginine Dihydrate | Nω-Hydroxy-L-Arginine Dihydrochloride |
|---|---|---|
| Modification | Acetylation | Hydroxylation |
| Salt Form | Dihydrate | Dihydrochloride |
| Molecular Weight | 252.27 g/mol (anhydrous) | Not specified |
| Application | Pharmaceutical intermediate | Research/clinical applications |
Acetylation reduces cationic charge, altering solubility and stability compared to the dihydrochloride salt form of hydroxylated arginine .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Nw-hydroxyl-L-arginine dihydrochloride with high purity?
- Methodological Answer : Synthesis typically involves hydroxylation of L-arginine followed by dihydrochloride salt formation under controlled pH. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Cross-referencing with the National Institute of Standards and Technology (NIST) physicochemical databases ensures accuracy in spectral data interpretation .
Q. Which preclinical models are validated for studying the compound’s pharmacokinetics and bioavailability?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are commonly used for in vivo pharmacokinetic studies, with plasma and tissue samples analyzed via LC-MS/MS. For bioavailability, NIH guidelines recommend standardized protocols for oral/intravenous administration, including dose normalization and sampling at critical timepoints (e.g., 0, 1, 4, 8, 24 hours). Adherence to these guidelines minimizes variability in absorption/metabolism data .
Q. How can researchers ensure reproducibility in cell-based assays evaluating the compound’s nitric oxide synthase (NOS) modulation?
- Methodological Answer : Use primary endothelial cells or HEK293 cells transfected with NOS isoforms. Standardize cell passage numbers, serum-free pre-incubation periods, and inhibitor controls (e.g., L-NAME). Quantify nitric oxide (NO) via Griess assay or fluorescent probes (e.g., DAF-FM). Include positive controls like L-arginine hydrochloride to validate assay sensitivity .
Advanced Research Questions
Q. How can contradictory data on the compound’s antimicrobial efficacy across in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies may arise from differences in bacterial strain virulence, compound solubility, or host immune interactions. Address this by:
- Conducting minimum inhibitory concentration (MIC) assays under standardized broth conditions (e.g., cation-adjusted Mueller-Hinton broth).
- Using in vivo burn wound infection models (e.g., P. aeruginosa-colonized murine models) to assess tissue penetration and anti-biofilm activity, as demonstrated in studies of structurally related dihydrochlorides .
- Applying multivariate statistical analysis to isolate confounding variables (e.g., host microbiota variations) .
Q. What experimental designs optimize the study of this compound’s dual role in pro-oxidant and antioxidant pathways?
- Methodological Answer : Employ redox-sensitive probes (e.g., DCFH-DA for ROS detection) in cell lines under hypoxia/reoxygenation stress. Combine with knockout models (e.g., Nrf2−/− mice) to dissect antioxidant signaling. Use LC-MS-based untargeted metabolomics to profile oxidative byproducts (e.g., lipid peroxides) and correlate with dose-dependent effects .
Q. How should researchers design dose-response studies to mitigate off-target effects in neurological models?
- Methodological Answer : Conduct pilot studies using neuronal cultures (e.g., SH-SY5Y cells) to establish a non-toxic dose range via MTT assays. For in vivo neuroprotection models (e.g., ischemic stroke rodents), integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to balance blood-brain barrier penetration and systemic toxicity. Include negative controls with D-arginine derivatives to isolate stereospecific effects .
Q. What strategies validate the compound’s stability under varying storage conditions for long-term studies?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring of degradation products (e.g., free arginine). Use lyophilization for long-term storage and validate reconstitution protocols via circular dichroism (CD) to confirm structural integrity. Reference NIST guidelines for hygroscopicity and thermal degradation thresholds .
Data Analysis and Reporting Standards
Q. How should researchers address variability in transcriptomic data linked to the compound’s immunomodulatory effects?
- Methodological Answer : Apply RNA-seq with batch correction algorithms (e.g., Combat in R) to normalize technical variability. Use pathway enrichment tools (e.g., DAVID, GSEA) to prioritize immune-related pathways (e.g., NF-κB signaling). Report raw data in public repositories (e.g., GEO) with NIH-compliant metadata, including RNA integrity numbers (RIN) and library preparation kits .
Q. What statistical frameworks are recommended for reconciling conflicting results in dose-dependent cytotoxicity assays?
- Methodological Answer : Use mixed-effects models to account for inter-experimental variability. Apply the Benjamini-Hochberg correction for multiple comparisons in high-throughput screens. Include sensitivity analyses to identify outlier data points, as outlined in NIH preclinical reporting guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
